Methylpurinethiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

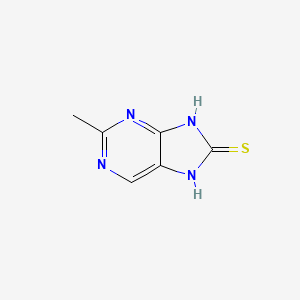

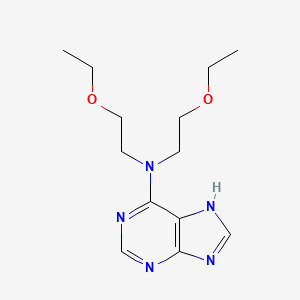

These compounds are aromatic heterocyclic compounds containing a purine moiety, which is formed by a pyrimidine ring fused to an imidazole ring . Methylpurinethiol has been studied for its various biological and chemical properties, making it a compound of interest in multiple scientific fields.

Preparation Methods

Methylpurinethiol can be synthesized through several methods. One common synthetic route involves the reaction of an alkyl halide with thiourea to form an intermediate isothiouronium salt, which is then hydrolyzed to yield the thiol . This method is advantageous as it avoids the isolation of intermediates and can be carried out in a single step. Industrial production methods often involve similar nucleophilic substitution reactions, utilizing thiourea or other sulfur-containing nucleophiles to achieve the desired thiol product .

Chemical Reactions Analysis

Methylpurinethiol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Scientific Research Applications

Methylpurinethiol has a wide range of applications in scientific research:

Biology: this compound has been used in genetic studies as a counterselectable marker.

Medicine: This compound derivatives, such as 6-Methylpurine-β-D-riboside, have shown antitumor activity in various human tumor cell lines. These compounds are being investigated for their potential use in cancer therapy.

Mechanism of Action

The mechanism of action of Methylpurinethiol involves its interaction with specific molecular targets and pathways. For instance, 6-Methylpurine can inhibit purine nucleoside phosphorylase, an enzyme involved in purine metabolism . This inhibition can disrupt nucleic acid synthesis, leading to cell death, particularly in rapidly proliferating cells such as cancer cells . The compound’s ability to interfere with nucleic acid biosynthesis makes it a potent antineoplastic agent.

Comparison with Similar Compounds

Methylpurinethiol can be compared with other purine derivatives such as mercaptopurine and thioguanine:

Mercaptopurine: Like this compound, mercaptopurine is an antimetabolite that interferes with nucleic acid synthesis.

Thioguanine: Thioguanine is another purine analog used in cancer therapy.

These compounds share similar mechanisms of action but differ in their specific applications and efficacy profiles, highlighting the uniqueness of this compound in its various research and therapeutic uses.

Properties

CAS No. |

1320-84-9 |

|---|---|

Molecular Formula |

C6H6N4S |

Molecular Weight |

166.21 g/mol |

IUPAC Name |

2-methyl-7,9-dihydropurine-8-thione |

InChI |

InChI=1S/C6H6N4S/c1-3-7-2-4-5(8-3)10-6(11)9-4/h2H,1H3,(H2,7,8,9,10,11) |

InChI Key |

QSFLEZMDDLWDPH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C2C(=N1)NC(=S)N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(2-methyldecyl)amino]benzoate](/img/structure/B12650415.png)